Regioselectivity in Rh-Catalyzed Hydroformylation: 2-Methylstyrene Delivers a Higher Branched-to-Linear Ratio
In a direct comparative study of Rh1/PNP-ND catalyzed hydroformylation, 2-methylstyrene exhibits a branched-to-linear (b/l) aldehyde product ratio of 7.3:1, which is notably higher than that of its regioisomers [1]. Under identical conditions, 3-methylstyrene yields a 6.9:1 ratio and 4-methylstyrene a 6.7:1 ratio, with all substrates achieving >99% conversion and >99% selectivity. This demonstrates that the ortho-methyl group in 2-methylstyrene significantly biases the regioselectivity of the reaction, favoring the branched aldehyde product.
| Evidence Dimension | Branched-to-linear (b/l) product ratio |
|---|---|
| Target Compound Data | 7.3:1 |
| Comparator Or Baseline | 3-methylstyrene: 6.9:1; 4-methylstyrene: 6.7:1 |
| Quantified Difference | +0.4 over 3-methylstyrene, +0.6 over 4-methylstyrene |
| Conditions | Rh1/PNP-ND catalyst; >99% conversion and selectivity |
Why This Matters
Higher branched selectivity is crucial for synthesizing specific aldehyde intermediates used in pharmaceuticals and fragrances, where isomeric purity dictates downstream product efficacy.
- [1] Chen, X., et al. (2021). Rhodium-catalyzed hydroformylation of substituted vinyl arenes. Nature Communications, 12, 4752. View Source
